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Introduction
Tetrahydrothiopyran-4-carbonitrile (THTC) is a saturated heterocyclic compound that has

emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its

structure, featuring a stable thiopyran ring and a versatile nitrile functional group, offers a

unique combination of properties that make it an ideal intermediate for constructing complex

molecular architectures. The tetrahydrothiopyran moiety is a recognized structural motif in

numerous pharmacologically active compounds, where the sulfur atom can influence key

properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] The nitrile

group serves as a valuable synthetic handle, readily transformable into other critical functional

groups like amines and carboxylic acids, thereby providing access to a diverse range of

derivatives.[1] Furthermore, in medicinal chemistry, the nitrile group can act as a bioisostere for

carbonyl or hydroxyl groups and participate in crucial interactions with enzyme active sites,

making it a valuable component in the design of novel therapeutic agents, including inhibitors

for enzymes like cathepsins and dipeptidyl peptidases.[1]

This technical guide provides an in-depth overview of the synthesis, chemical properties,

reactivity, and applications of Tetrahydrothiopyran-4-carbonitrile, with a focus on its role in

drug discovery and development. Detailed experimental protocols, quantitative data, and

process diagrams are included to serve as a practical resource for scientists in the field.
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Physicochemical and Safety Data
Tetrahydrothiopyran-4-carbonitrile is a compound that requires careful handling due to its

potential hazards. The following tables summarize its key properties and safety information.

Physical and Chemical Properties
Property Value Reference

CAS Number 195503-40-3 [1][2][3]

Molecular Formula C₆H₉NS [2][3]

Molecular Weight 127.21 g/mol [1][2][3]

IUPAC Name thiane-4-carbonitrile [2][3]

Synonyms
4-cyanothiane, tetrahydro-2H-

thiopyran-4-carbonitrile
[2][3]

Purity
Typically available at 97% or

98%
[2][4]

InChI Key
DQKVZWAEWJUKAX-

UHFFFAOYSA-N
[1][2][3]

Hazard and Safety Information
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Hazard Statement Precautionary Measures Reference

Harmful if swallowed, in

contact with skin, or if inhaled.

Wash hands thoroughly after

handling. Wear protective

gloves/clothing/eye protection.

Use only in a well-ventilated

area.

[5]

Causes skin irritation.

IF ON SKIN: Wash with plenty

of soap and water. If irritation

occurs, get medical advice.

[5]

Causes serious eye irritation.

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses if

present and easy to do.

Continue rinsing.

[5]

May cause respiratory

irritation.

IF INHALED: Remove victim to

fresh air and keep at rest in a

position comfortable for

breathing. Call a POISON

CENTER or doctor if you feel

unwell.

[5]

Storage

Store in a well-ventilated

place. Keep container tightly

closed. Store locked up.

[5]

Disposal

Dispose of contents/container

to an approved waste disposal

plant.

[5]

Incompatible Materials
Strong oxidizing agents, strong

acids, strong bases.
[5]

Synthesis of Tetrahydrothiopyran-4-carbonitrile
The primary and most common precursor for the synthesis of THTC is Tetrahydro-4H-

thiopyran-4-one (CAS 1072-72-6).[1][6] This ketone is a versatile starting material for
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introducing the nitrile functionality at the 4-position of the thiopyran ring.[1] Several synthetic

strategies have been developed for this conversion.

Synthetic Pathways from Tetrahydro-4H-thiopyran-4-one
The conversion of the ketone to the nitrile can be achieved through several established

methods in organic chemistry. The most common routes involve the formation of an

intermediate such as a cyanohydrin or a tosylhydrazone, or the conversion of the

corresponding alcohol to a suitable leaving group followed by nucleophilic substitution.[1]

Route 1: Via Tosylhydrazone

Route 2: Via Cyanohydrin

Route 3: Via SN2 Substitution

Tetrahydro-4H-thiopyran-4-one

Tetrahydrothiopyran-4-carbonitrile
(THTC)tosylhydrazone

p-Toluenesulfonyl-
hydrazide

Cyanide Source
(e.g., KCN)

cyanohydrin

TMSCN or
NaCN/H+ Deoxygenation

(e.g., Bu3SnH)

alcohol

Reduction
(e.g., NaBH4)

tosylate

Tosylation
(TsCl, Pyridine)

Cyanide Source
(e.g., NaCN in DMSO)

Click to download full resolution via product page

Caption: Synthetic routes to THTC from Tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Synthesis via Sₙ2 Substitution
(Route 3)
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This protocol outlines a reliable two-step process starting with the reduction of the ketone to an

alcohol, followed by conversion to a tosylate and subsequent nucleophilic substitution with a

cyanide salt.[1]

Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol

In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol under

a nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the

temperature remains below 5 °C.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir

for an additional 2 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench by slowly adding 1 M HCl until the pH is ~6-7.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield crude Tetrahydro-2H-thiopyran-4-ol, which can often

be used in the next step without further purification.

Step 2: Tosylation and Cyanation to yield THTC

Dissolve the crude Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane

(DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

Add pyridine (2.0 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2

eq).

Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.
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Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution,

and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate.

Dissolve the crude tosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Add sodium cyanide (NaCN) (1.5 eq) and heat the mixture to 60-80 °C.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).

Combine the organic layers, wash thoroughly with brine, dry over Na₂SO₄, filter, and

concentrate.

Purify the crude product by column chromatography on silica gel to afford pure

Tetrahydrothiopyran-4-carbonitrile.

Key Chemical Transformations of THTC
The nitrile group of THTC is the primary site of chemical reactivity, allowing for its conversion

into other valuable functional groups. The two most significant transformations are hydrolysis to

a carboxylic acid and reduction to a primary amine. These reactions create key intermediates

for further synthetic elaboration.[1]

Tetrahydrothiopyran-4-carbonitrile

4-(Aminomethyl)tetrahydro-2H-thiopyran

Reduction
(e.g., Raney Ni, H₂ or LiAlH₄)

Tetrahydrothiopyran-4-carboxylic acid

Hydrolysis
(H₃O⁺ or OH⁻, heat)

Click to download full resolution via product page

Caption: Major synthetic transformations of THTC.
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Reduction to 4-(Aminomethyl)tetrahydro-2H-thiopyran
The reduction of the nitrile group provides a primary amine, a common functional group in

pharmacologically active molecules.

Experimental Protocol: Catalytic Hydrogenation This protocol is adapted from a similar

synthesis of 4-aminomethyltetrahydropyran.[7]

In a stainless steel autoclave, charge Tetrahydrothiopyran-4-carbonitrile (1.0 eq), an

ammonia-methanol solution (e.g., 20% w/w), and a catalytic amount of Raney Nickel

(approx. 15-20% by weight of the nitrile).[7]

Seal the autoclave and purge it with hydrogen gas.

Pressurize the vessel with hydrogen to 0.5-0.6 MPa.[7]

Heat the reaction mixture to 50-60 °C with vigorous stirring.[7]

Maintain the temperature and pressure for 5-10 hours, monitoring hydrogen uptake.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

hydrogen gas.

Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with

methanol.

Combine the filtrate and washings and concentrate under reduced pressure.

Purify the resulting crude amine by vacuum distillation to yield 4-(Aminomethyl)tetrahydro-

2H-thiopyran as a liquid.

Hydrolysis to Tetrahydrothiopyran-4-carboxylic acid
Hydrolysis of the nitrile furnishes a carboxylic acid, another crucial functional group for

synthesis, for example, in amide bond formation. The hydrolysis can be performed under acidic

or basic conditions.[8][9][10]

Experimental Protocol: Acid-Catalyzed Hydrolysis
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In a round-bottom flask, combine Tetrahydrothiopyran-4-carbonitrile (1.0 eq) with an

aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl) or 30% sulfuric acid

(H₂SO₄).

Heat the mixture to reflux (typically 100-110 °C).

The reaction proceeds in two stages: first, conversion to the intermediate amide, followed by

hydrolysis to the carboxylic acid.[9][10] Monitor the reaction by TLC or LC-MS until the

starting material and intermediate amide are consumed (typically 4-12 hours).

Cool the reaction mixture to room temperature and then further in an ice bath.

The product, Tetrahydrothiopyran-4-carboxylic acid, may precipitate upon cooling. If so,

collect the solid by filtration.

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent

(e.g., ethyl acetate or dichloromethane).

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Recrystallize the crude product from an appropriate solvent system (e.g., water or ethyl

acetate/hexanes) to obtain the pure carboxylic acid.

Applications in Drug Discovery
The true value of THTC lies in its role as a precursor to molecules with therapeutic potential.

The tetrahydrothiopyran scaffold offers a three-dimensional geometry that can be

advantageous for specific interactions with biological targets.[1] Its derivatives, particularly the

amine and carboxylic acid, are key building blocks for introducing this scaffold into larger drug

candidates.

For instance, the analogous 4-aminomethyltetrahydropyran has been used as a reagent in the

development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia and in the

discovery of selective mTOR kinase inhibitors.[7] This highlights the utility of such saturated

heterocyclic amines in accessing complex and biologically relevant chemical space.
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Logical Workflow in Scaffold-Based Drug Design
The use of THTC in a drug discovery program can be visualized as a logical workflow, starting

from the versatile intermediate and culminating in a potential drug candidate that interacts with

a biological target.

Key Building Blocks

THTC Intermediate

Primary Amine
(e.g., for Amide/Sulfonamide formation)Reduction

Carboxylic Acid
(e.g., for Amide formation)

Hydrolysis

Scaffold Elaboration &
Diversity-Oriented Synthesis Drug Candidate Biological Target

(e.g., Kinase, GPCR)

Modulation
(Inhibition/Activation)

Click to download full resolution via product page

Caption: Workflow from THTC intermediate to biological target interaction.

Conclusion
Tetrahydrothiopyran-4-carbonitrile is a highly valuable and versatile intermediate in organic

synthesis. Its straightforward preparation from tetrahydro-4H-thiopyran-4-one and the facile

conversion of its nitrile group into primary amines and carboxylic acids make it an essential

building block for the synthesis of complex molecules. For professionals in drug discovery,

THTC provides a reliable route to incorporate the pharmacologically relevant

tetrahydrothiopyran scaffold into novel therapeutic candidates, enabling the exploration of new

chemical space and the development of next-generation medicines. The protocols and data

presented in this guide serve to underscore its utility and provide a practical foundation for its

application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b071359?utm_src=pdf-body-img
https://www.benchchem.com/product/b071359?utm_src=pdf-body
https://www.benchchem.com/product/b071359?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Tetrahydrothiopyran-4-carbonitrile|CAS 195503-40-3 [benchchem.com]

2. tetrahydrothiopyran-4-carbonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo
Scientific Maybridge | Fisher Scientific [fishersci.fi]

3. tetrahydrothiopyran-4-carbonitrile, 97%, Thermo Scientific 5 g | Buy Online | Thermo
Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

4. Tetrahydrothiopyran-4-carbonitrile , 98% , 195503-40-3 - CookeChem [cookechem.com]

5. fishersci.com [fishersci.com]

6. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps
[chemistrysteps.com]

9. byjus.com [byjus.com]

10. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Tetrahydrothiopyran-4-carbonitrile: A Comprehensive
Technical Guide to a Versatile Synthetic Intermediate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b071359#tetrahydrothiopyran-4-
carbonitrile-as-a-versatile-intermediate-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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